molecular formula C16H6N2O4 B1624950 2,6-dicyanatoanthracene-9,10-dione CAS No. 143814-17-9

2,6-dicyanatoanthracene-9,10-dione

Cat. No.: B1624950
CAS No.: 143814-17-9
M. Wt: 290.23 g/mol
InChI Key: CTQGUPZGTPTYQM-UHFFFAOYSA-N
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Description

2,6-Dicyanatoanthracene-9,10-dione is a derivative of anthracene-9,10-dione, which is a multifaceted chemical used in various industries. This compound is known for its rigid, planar, and aromatic scaffold, making it a valuable component in the production of synthetic dyes, crop protection agents, and other industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dicyanatoanthracene-9,10-dione typically involves the introduction of cyano groups at the 2 and 6 positions of anthracene-9,10-dione. One common method includes the reaction of anthracene-9,10-dione with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2,6-Dicyanatoanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anthracene derivatives, which have applications in dye production, organic electronics, and pharmaceuticals .

Scientific Research Applications

2,6-Dicyanatoanthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its anticancer properties and as a component in drug delivery systems.

    Industry: Utilized in the production of high-performance dyes and pigments

Mechanism of Action

The mechanism of action of 2,6-dicyanatoanthracene-9,10-dione involves its interaction with molecular targets through its cyano groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, thereby exerting its effects. The compound’s planar structure allows it to intercalate into DNA, potentially disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Diaminoanthracene-9,10-dione
  • 2,6-Dichloroanthracene-9,10-dione
  • 2,6-Dimethylanthracene-9,10-dione

Uniqueness

2,6-Dicyanatoanthracene-9,10-dione is unique due to its cyano groups, which impart distinct chemical reactivity and biological activity compared to other derivatives. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in various applications .

Properties

IUPAC Name

(6-cyanato-9,10-dioxoanthracen-2-yl) cyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H6N2O4/c17-7-21-9-1-3-11-13(5-9)16(20)12-4-2-10(22-8-18)6-14(12)15(11)19/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQGUPZGTPTYQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC#N)C(=O)C3=C(C2=O)C=C(C=C3)OC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10434276
Record name Cyanic acid, 9,10-dihydro-9,10-dioxo-2,6-anthracenediyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143814-17-9
Record name Cyanic acid, 9,10-dihydro-9,10-dioxo-2,6-anthracenediyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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